Biochemical RORγt Affinity Advantage Over First-Generation Inverse Agonist SR1001
In a radioligand displacement assay using purified N-(HN)6-GST-TCS-human RORγt, 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide achieved an IC50 of 9 nM. [1] This represents a >10-fold improvement over the first-generation RORα/γt dual inverse agonist SR1001, which exhibits an IC50 of approximately 117 nM in a comparable peptide recruitment assay. [2] The 13-fold affinity enhancement is attributable to the benzothiazole-ethylsulfonyl pharmacophore replacing SR1001's phenylsulfonamide core, enabling tighter hydrophobic contact within the RORγt ligand-binding domain.
| Evidence Dimension | RORγt biochemical binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | SR1001: IC50 = 117 nM |
| Quantified Difference | 13-fold lower IC50 (higher affinity) for target compound |
| Conditions | Target: Purified N-(HN)6-GST-TCS-human RORγt, [3H]-labeled probe displacement; Comparator: TRAP220 nuclear receptor box 2 peptide interaction assay |
Why This Matters
A 13-fold tighter binding enables lower effective concentrations in cellular models, reducing the risk of off-target effects driven by high compound load, thereby improving signal-to-noise in Th17 mechanistic studies.
- [1] BindingDB Entry BDBM50445877 (CHEMBL3105681): IC50 = 9 nM displacement of [3H]-probe from purified human RORγt. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445877 View Source
- [2] Solt LA, Kumar N, Nuhant P, et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature. 2011;472(7344):491-494. PMID: 21499262. (SR1001 IC50 = ~117 nM in TRAP220 peptide recruitment assay). https://pubmed.ncbi.nlm.nih.gov/21499262/ View Source
